solubility and stability of 8-Aminonaphthalen-2-yl acetate in different solvents
solubility and stability of 8-Aminonaphthalen-2-yl acetate in different solvents
This guide provides an in-depth technical analysis of 8-Aminonaphthalen-2-yl acetate (CAS 860363-98-0), a specialized fluorogenic substrate used primarily in enzymatic assays (e.g., esterase activity) and organic synthesis. The following sections detail its physicochemical behavior, solubility limits, stability mechanisms, and validated handling protocols.
Executive Summary & Physicochemical Profile
8-Aminonaphthalen-2-yl acetate is a bifunctional naphthalene derivative characterized by an electron-rich amino group at position 8 and a hydrolyzable acetate ester at position 2. It serves as a "pro-fluorophore"—the intact ester exhibits low fluorescence, but upon hydrolysis (enzymatic or spontaneous), it releases 8-amino-2-naphthol , a highly fluorescent species.
This molecule presents a unique stability challenge: the ester moiety is sensitive to basic hydrolysis, while the amino moiety is sensitive to oxidative degradation. Successful utilization requires a precise balance of solvent polarity, pH control, and inert storage conditions.
Physicochemical Properties
| Property | Value / Characteristic |
| CAS Number | 860363-98-0 |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Appearance | Off-white to grey/brown solid (darkens upon oxidation) |
| LogP (Predicted) | ~2.1 (Moderately Lipophilic) |
| pKa (Amine) | ~4.2 (Conjugate acid of the amine) |
| Fluorescence | Substrate: Weak/Non-fluorescent Product (8-Amino-2-naphthol): Strong Blue/Green Fluorescence |
Solubility Analysis
The solubility of 8-Aminonaphthalen-2-yl acetate is governed by the lipophilic naphthalene core. While the amine group provides some polarity, the acetate mask renders the molecule largely hydrophobic.
Solvent Compatibility Matrix
| Solvent Class | Recommended Solvent | Solubility Rating | Application Notes |
| Dipolar Aprotic | DMSO (Dimethyl sulfoxide) | High (>50 mM) | Primary choice for Stock Solutions. Prevents aggregation. Stable at -20°C. |
| Dipolar Aprotic | DMF (Dimethylformamide) | High (>50 mM) | Alternative to DMSO. Use if DMSO interferes with downstream enzyme assays. |
| Polar Protic | Ethanol / Methanol | Moderate (10–25 mM) | Good for intermediate dilutions. Risk: Can cause transesterification (solvolysis) over long storage. |
| Non-Polar | Ethyl Acetate / DCM | High | Used primarily during synthesis/purification, not for biological assays. |
| Aqueous | Water / PBS / TRIS | Very Low (<0.1 mM) | Do NOT dissolve directly. Must be spiked from organic stock. Prone to precipitation >100 µM. |
Critical Protocol: Preparation of Stock Solutions
To ensure reproducibility, avoid weighing small quantities directly into aqueous buffers.
-
Weighing: Weigh ~2–5 mg of solid into a microcentrifuge tube.
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Dissolution: Add anhydrous DMSO to achieve a concentration of 10–50 mM .
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Note: Sonicate briefly (10–15 seconds) if visible particles remain.
-
-
Storage: Aliquot into single-use volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .
Stability Assessment & Degradation Mechanisms
The compound degrades via two independent pathways: Hydrolysis (Ester cleavage) and Oxidation (Amine degradation).
Mechanism 1: Hydrolysis (pH Dependent)
The acetate ester at C2 is susceptible to nucleophilic attack by hydroxide ions (
-
Acidic Conditions (pH < 5): The ester is relatively stable. The amine is protonated (
), increasing solubility. -
Neutral Conditions (pH 7.0–7.4): Slow, spontaneous hydrolysis occurs (background noise in assays). Half-life is typically hours to days depending on temperature.
-
Basic Conditions (pH > 8.0): Rapid hydrolysis. The ester bond cleaves to form 8-amino-2-naphthol and acetate .
Mechanism 2: Oxidative Instability
The electron-donating amino group (
-
Visual Indicator: Solutions turning brown or black indicate formation of quinone-imine type oxidation byproducts.
-
Prevention: Use degassed solvents and store under inert gas (
or ).
Visualization: Degradation Pathways
The following diagram illustrates the competing degradation pathways and the target fluorescent product.
Caption: Figure 1. Degradation pathways showing hydrolysis to the fluorescent product and oxidative degradation.
Experimental Protocols
Protocol A: Determination of Aqueous Solubility Limit
Use this protocol to determine the maximum concentration usable in your specific assay buffer without precipitation.
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Prepare Stock: 50 mM 8-Aminonaphthalen-2-yl acetate in DMSO.
-
Prepare Buffer: 10 mL of your assay buffer (e.g., PBS pH 7.4).
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Titration:
-
Add stock to buffer in increments (e.g., 0.5 µL stock into 100 µL buffer) in a clear 96-well plate.
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Mix by pipetting.
-
-
Detection: Measure Absorbance at 600 nm (turbidity).
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Result: A sharp increase in OD600 indicates the "Crash-out" point (precipitation).
-
Guidance: Working concentrations are typically 10–100 µM .
-
Protocol B: Assessing Spontaneous Hydrolysis (Background Check)
Essential control for enzymatic assays.
-
Setup: Prepare 100 µM substrate in Buffer A (pH 7.4) and Buffer B (pH 9.0).
-
Incubation: Incubate at 37°C in the dark.
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Monitoring: Measure fluorescence (Ex/Em approx. 360/450 nm - verify specific maxima for 8-amino-2-naphthol) at t=0, 30, 60 min.
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Interpretation:
-
< 5% increase in fluorescence over 1 hour = Stable .
-
10% increase = Unstable (Adjust pH or use fresh buffer).
-
Best Practices for Storage & Handling
To maximize reagent shelf-life and assay reliability, adhere to the following "Gold Standard" storage hierarchy:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Slows both hydrolysis and oxidation kinetics. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces oxygen to prevent amine oxidation. |
| Light | Dark / Amber Vials | Prevents photolytic degradation of the naphthalene ring. |
| Desiccation | Required | Moisture ingress catalyzes spontaneous hydrolysis. |
| Thawing | Equilibrate to RT | Allow vial to warm to Room Temp before opening to prevent water condensation. |
References
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PubChem Compound Summary. (2025). 8-Amino-2-naphthol (Hydrolysis Product). National Center for Biotechnology Information. Link
-
Guidechem. (2024).[1] Chemical Properties of 8-Aminonaphthalen-2-yl acetate (CAS 860363-98-0).[2][3]Link
-
Kirkeby, S., & Moe, D. (1983).[4] Hydrolyses of alpha-naphthyl acetate and beta-naphthyl acetate.[4] Acta Histochemica.[4] (Demonstrates general instability of naphthyl esters). Link
-
Bassan, R., et al. (2024).[1] Naphthylacetic acid appended amino acids-based hydrogels: probing of the supramolecular catalysis of ester hydrolysis.[1] RSC Advances. (Context on naphthyl ester hydrolysis kinetics). Link
Sources
- 1. 1-Naphthylacetic acid appended amino acids-based hydrogels: probing of the supramolecular catalysis of ester hydrolysis reaction - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00268G [pubs.rsc.org]
- 2. Page loading... [wap.guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. Hydrolyses of alpha-naphthyl acetate, beta-naphthyl acetate, and acetyl-DL-phenylalanine beta-naphthyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
